molecular formula C13H20N2O B14011127 (I+/-S)-I+/--(Phenylmethyl)-4-morpholineethanamine CAS No. 200267-77-2

(I+/-S)-I+/--(Phenylmethyl)-4-morpholineethanamine

Cat. No.: B14011127
CAS No.: 200267-77-2
M. Wt: 220.31 g/mol
InChI Key: BRDHVWUPHKOGER-ZDUSSCGKSA-N
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Description

(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl typically involves multiple steps. One common method includes the reaction of a phenylpropanolamine derivative with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maintain the quality and yield of the product. After the reaction, the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl exerts its effects involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Morpholino-3-phenylpropan-2-amine 2HCl: The enantiomer of the compound with different stereochemistry.

    1-Morpholino-3-phenylpropan-2-amine: The base compound without the hydrochloride salt.

    3-Phenylpropan-2-amine: A simpler analog without the morpholine ring.

Uniqueness

(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl is unique due to its specific stereochemistry and the presence of both a morpholine ring and a phenyl group. These structural features contribute to its distinct chemical properties and biological activities, making it valuable in various research applications.

Properties

CAS No.

200267-77-2

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(2S)-1-morpholin-4-yl-3-phenylpropan-2-amine

InChI

InChI=1S/C13H20N2O/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,13H,6-11,14H2/t13-/m0/s1

InChI Key

BRDHVWUPHKOGER-ZDUSSCGKSA-N

Isomeric SMILES

C1COCCN1C[C@H](CC2=CC=CC=C2)N

Canonical SMILES

C1COCCN1CC(CC2=CC=CC=C2)N

Origin of Product

United States

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